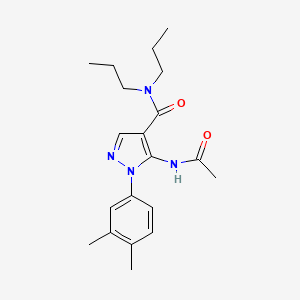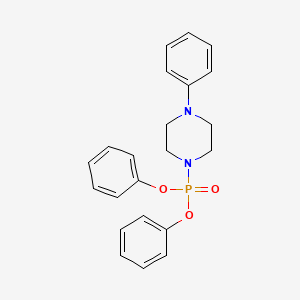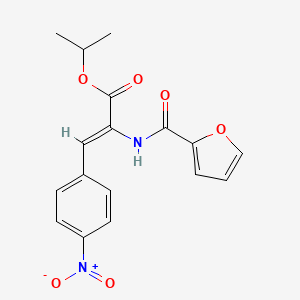![molecular formula C25H22N2O7 B4558348 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Übersicht
Beschreibung
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C25H22N2O7 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.14270105 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Neurodegeneration
Research has shown that oxidative damage is a critical early event in neurodegenerative diseases such as Alzheimer's Disease (AD). Studies indicate that oxidative stress markers, like oxidized nucleosides and amino acids, are significantly elevated in the early stages of AD, suggesting that compounds that can modulate oxidative stress might have potential therapeutic applications in neurodegeneration prevention or treatment (Nunomura et al., 2001).
Endocrine Disruption and Environmental Exposure
Phthalates and bisphenol A (BPA) are widespread environmental contaminants known for their endocrine-disrupting properties. Research focusing on the impact of these compounds on human health, including oxidative stress and potential neurotoxic effects, highlights the importance of studying complex chemical structures for their environmental and health implications (Kondolot et al., 2016).
Dietary Exposure to Chemicals
Studies examining the presence of harmful chemicals in food products and their potential health risks have been conducted to better understand how dietary exposure to certain compounds can affect human health. Research in this area aims to quantify the levels of contaminants like phthalates and nonylphenol in food items and estimate the dietary exposure of populations, providing insights into the potential health risks associated with chronic exposure to these chemicals (Sakhi et al., 2014).
Chemotherapy Research
In the context of cancer treatment, the study of complex chemical compounds plays a crucial role in developing new chemotherapeutic agents. Research into combinations of chemotherapeutic drugs and their effects on specific cancers, such as malignant astrocytomas, is critical for advancing cancer treatment and improving patient outcomes. This research area explores the efficacy and tolerability of novel drug combinations in clinical settings (Ikeda et al., 1996).
Eigenschaften
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-17-2-6-19(7-3-17)26-24(29)14-15-25(30)33-16-23(28)18-4-10-21(11-5-18)34-22-12-8-20(9-13-22)27(31)32/h2-13H,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKDFHIRORTNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4558278.png)
![1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B4558293.png)


![3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B4558305.png)
![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromophenyl)methanesulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)



![(2-{[6-Ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)

